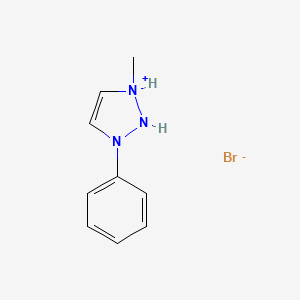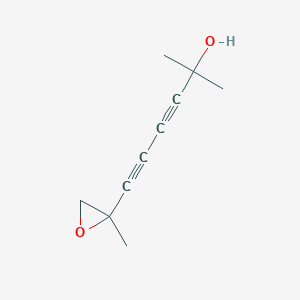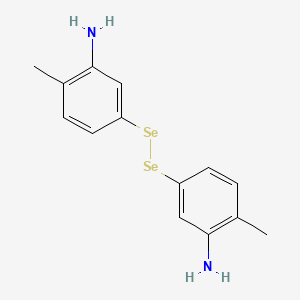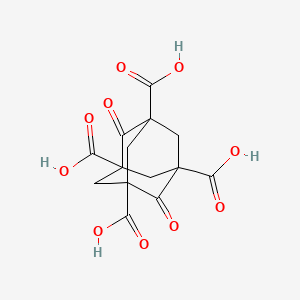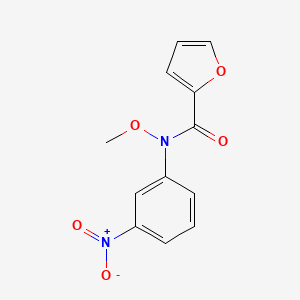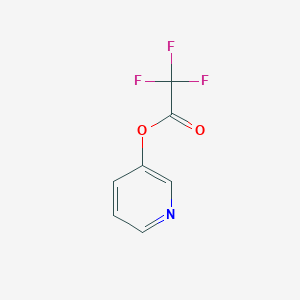![molecular formula C7H9N3OSi B14651481 [(Trimethylsilyl)oxy]methanetricarbonitrile CAS No. 41309-95-9](/img/structure/B14651481.png)
[(Trimethylsilyl)oxy]methanetricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Trimethylsilyl)oxy]methanetricarbonitrile is a chemical compound characterized by the presence of a trimethylsilyl group bonded to a methanetricarbonitrile moiety. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume . This compound is utilized in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Trimethylsilyl)oxy]methanetricarbonitrile typically involves the reaction of trimethylsilyl chloride with methanetricarbonitrile in the presence of a base such as triethylamine. The reaction proceeds through the formation of a trimethylsilyl ether intermediate . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
[(Trimethylsilyl)oxy]methanetricarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups using reagents such as fluoride ions.
Oxidation and Reduction: The compound is relatively stable towards oxidation and reduction due to the protective nature of the trimethylsilyl group.
Common Reagents and Conditions
Fluoride Ions: Used to remove the trimethylsilyl group and regenerate the original functional group.
Aqueous Acid: Can also be used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the removal of the trimethylsilyl group using fluoride ions results in the formation of the corresponding alcohol or other functional group .
Applications De Recherche Scientifique
[(Trimethylsilyl)oxy]methanetricarbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of [(Trimethylsilyl)oxy]methanetricarbonitrile involves the formation of a stable trimethylsilyl ether, which protects the functional group from unwanted reactions. The trimethylsilyl group can be selectively removed under mild conditions using reagents such as fluoride ions or aqueous acid . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Chloride: Used as a reagent to introduce the trimethylsilyl group.
Bis(trimethylsilyl)acetamide: Another reagent used for trimethylsilylation.
Tris(trimethylsilyl)silane: A radical-based reducing agent with similar protective properties.
Uniqueness
[(Trimethylsilyl)oxy]methanetricarbonitrile is unique due to its specific combination of a trimethylsilyl group with a methanetricarbonitrile moiety. This combination provides both stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
41309-95-9 |
|---|---|
Formule moléculaire |
C7H9N3OSi |
Poids moléculaire |
179.25 g/mol |
Nom IUPAC |
trimethylsilyloxymethanetricarbonitrile |
InChI |
InChI=1S/C7H9N3OSi/c1-12(2,3)11-7(4-8,5-9)6-10/h1-3H3 |
Clé InChI |
UEGHZEDTKSWDKR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(C#N)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


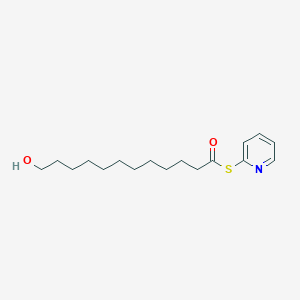
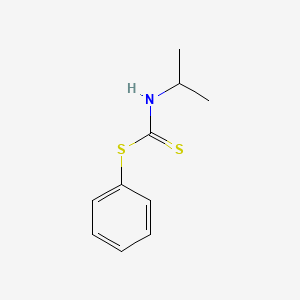
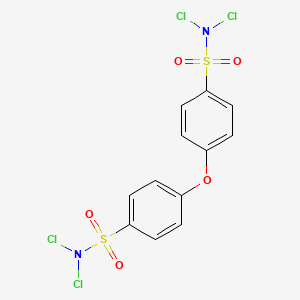
![1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan](/img/structure/B14651430.png)
